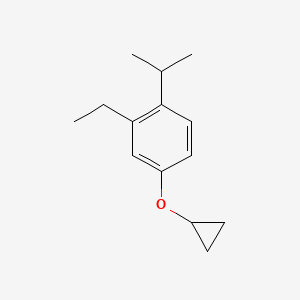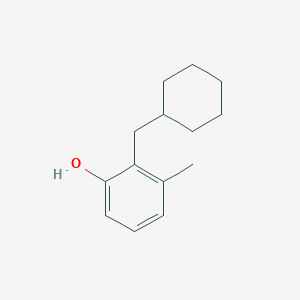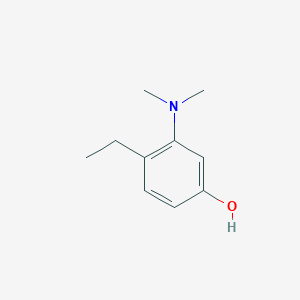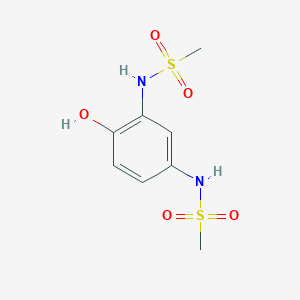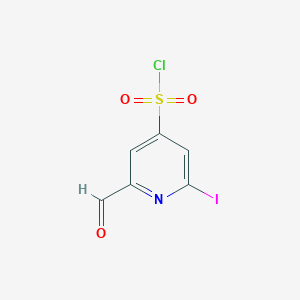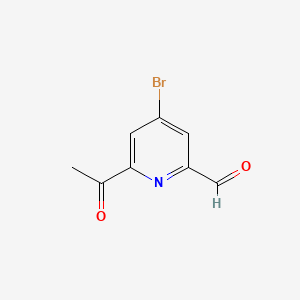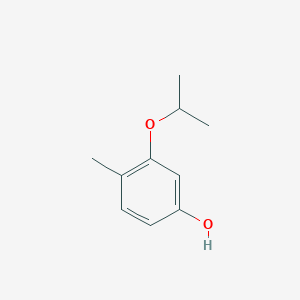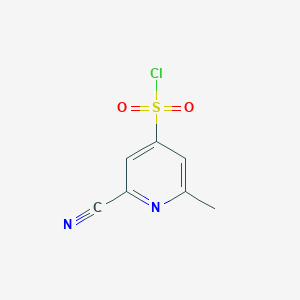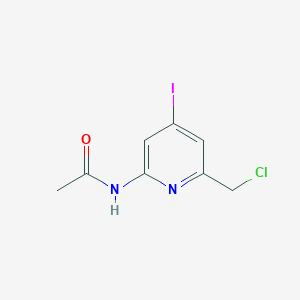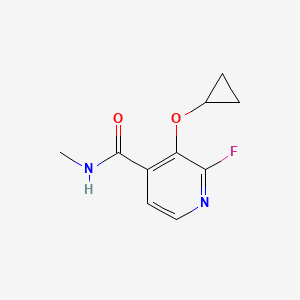
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.20 g/mol It is known for its unique structural features, which include a cyclopropoxy group, a fluorine atom, and an N-methylisonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide typically involves the reaction of 2-fluoroisonicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
N-cyclopropyl-2-fluoro-3-methylisonicotinamide: Shares similar structural features but differs in the position of the cyclopropyl and methyl groups.
2-Fluoro-3-methylisonicotinamide: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This uniqueness influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-fluoro-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H11FN2O2/c1-12-10(14)7-4-5-13-9(11)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChIキー |
LBIGICOPMAKABG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=NC=C1)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


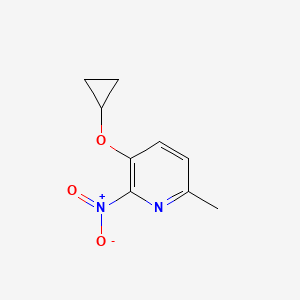
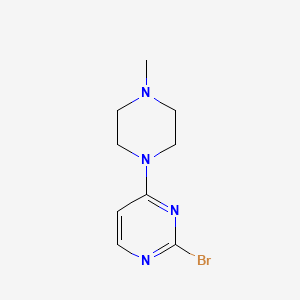
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
